5-(3-Carboxyphenyl)-2-fluorobenzoic acid
Description
5-(3-Carboxyphenyl)-2-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a carboxylic acid group at the 2-position of the benzene ring and a 3-carboxyphenyl substituent at the 5-position. The compound is of interest in medicinal chemistry and materials science, particularly in the design of enzyme inhibitors, polymer precursors, and metal-organic frameworks. Its dual carboxylic acid moieties enable versatile reactivity, such as coordination with metal ions or participation in condensation reactions for heterocyclic synthesis .
Properties
IUPAC Name |
5-(3-carboxyphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-5-4-9(7-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTXMMGZLXSDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689896 | |
| Record name | 4-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-42-0 | |
| Record name | 4-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxyphenyl)-2-fluorobenzoic acid typically involves the functionalization of benzoic acid derivatives. One common method is the hydrothermal self-assembly pathway, which involves the reaction of metal salts with the ligand under controlled temperature and pressure conditions . This method allows for the formation of coordination compounds with diverse structural forms.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis or other scalable chemical processes. The choice of method depends on the desired purity and yield of the final product. Optimization of reaction conditions, such as temperature, pressure, and pH, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxyphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes
Scientific Research Applications
5-(3-Carboxyphenyl)-2-fluorobenzoic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 5-(3-Carboxyphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorine atom can participate in various non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Boronic Acid Derivatives
5-Borono-2-fluorobenzoic acid (C₇H₆BFO₄) replaces the 3-carboxyphenyl group with a boronic acid moiety. This modification enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing biaryl structures for drug discovery . However, the boronic acid group introduces sensitivity to moisture, requiring stringent storage conditions compared to the stable carboxylic acid groups in the target compound.
Sulfonyl and Cyanophenyl Derivatives
5-(Chlorosulphonyl)-2-fluorobenzoic acid (C₇H₄ClFO₄S) features a sulfonyl chloride group, which is highly reactive in nucleophilic substitutions (e.g., forming sulfonamides). This contrasts with the carboxylic acid groups in this compound, which are more suited for acid-base reactions or coordination chemistry . 5-(3-Cyanophenyl)-2-fluorobenzoic acid (C₁₄H₈FNO₂) contains a cyano group, increasing lipophilicity and enhancing blood-brain barrier penetration, as observed in RAD51 inhibitors .
Acetylphenyl and Halogenated Derivatives
5-(3-Acetylphenyl)-2-fluorobenzoic acid (C₁₅H₁₁FO₃) incorporates an acetyl group, which can undergo keto-enol tautomerism or hydrolysis. This reactivity is absent in the carboxyphenyl analog, limiting its stability under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
